
(1-Methoxy-2-methylcyclopentyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Methoxy-2-methylcyclopentyl)methanamine is an organic compound with the molecular formula C8H17NO It is a derivative of cyclopentane, featuring a methoxy group and a methyl group attached to the cyclopentane ring, along with a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxy-2-methylcyclopentyl)methanamine typically involves the reaction of cyclopentanone with methanol and a methylating agent to introduce the methoxy and methyl groupsThe reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated control mechanisms to maintain consistent quality and output .
Chemical Reactions Analysis
Types of Reactions
(1-Methoxy-2-methylcyclopentyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or ketones.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oximes, ketones, and various substituted amines. These products are often intermediates in the synthesis of more complex molecules used in pharmaceuticals and other industries .
Scientific Research Applications
(1-Methoxy-2-methylcyclopentyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Methoxy-2-methylcyclopentyl)methanamine involves its interaction with specific molecular targets and pathways. The methanamine group can form hydrogen bonds and electrostatic interactions with various enzymes and receptors, influencing their activity. The methoxy and methyl groups contribute to the compound’s overall hydrophobicity and stability, affecting its distribution and metabolism within biological systems .
Comparison with Similar Compounds
Similar Compounds
- (1-Methoxymethyl)cyclopentylmethanamine
- (1-Phenylcyclopentyl)methanamine
- (1-Isopropylcyclopropyl)methanamine
Uniqueness
(1-Methoxy-2-methylcyclopentyl)methanamine is unique due to the specific arrangement of its functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H17NO |
|---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1-methoxy-2-methylcyclopentyl)methanamine |
InChI |
InChI=1S/C8H17NO/c1-7-4-3-5-8(7,6-9)10-2/h7H,3-6,9H2,1-2H3 |
InChI Key |
HPXKCDWZENBDKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-3-(imidazo[1,2-a]pyridin-2-yl)propan-1-ol](/img/structure/B13624153.png)
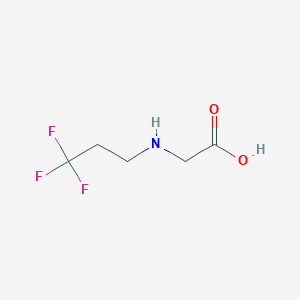
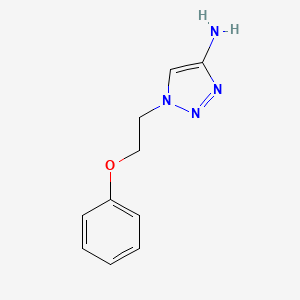
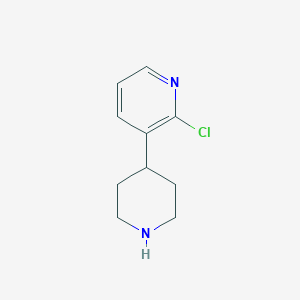
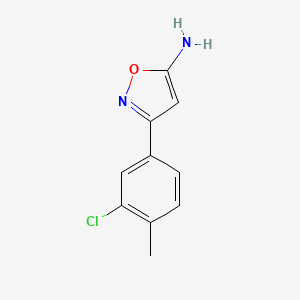
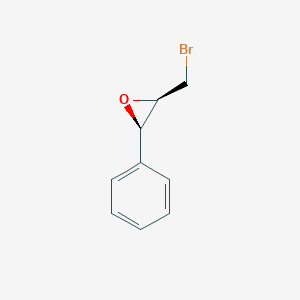

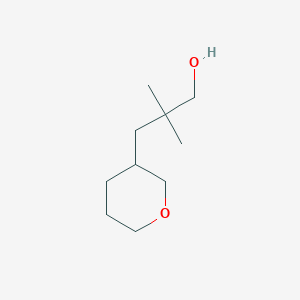
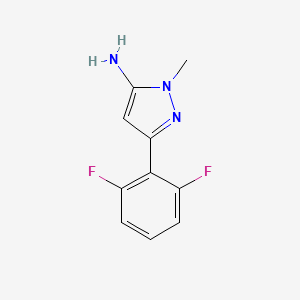
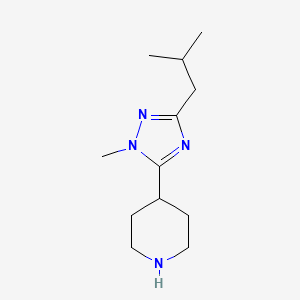
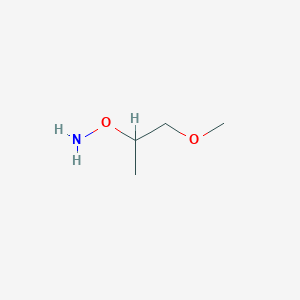
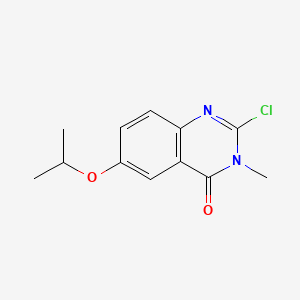
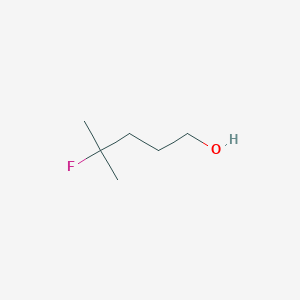
![7-(Trifluoromethyl)-1-azaspiro[3.5]nonan-2-one](/img/structure/B13624245.png)
